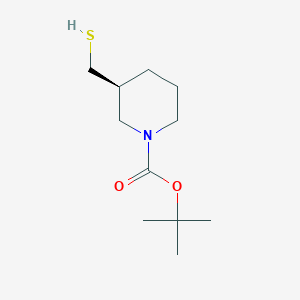
tert-butyl(3S)-3-(sulfanylmethyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (3S)-3-(sulfanylmethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group and a sulfanylmethyl substituent on the piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-(sulfanylmethyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.
Introduction of the Sulfanylmethyl Group: The sulfanylmethyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent, such as methanethiol, in the presence of a base like sodium hydride.
Esterification: The tert-butyl ester group can be introduced through an esterification reaction using tert-butyl chloroformate and a base like triethylamine.
Industrial Production Methods
In an industrial setting, the synthesis of tert-butyl (3S)-3-(sulfanylmethyl)piperidine-1-carboxylate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow microreactors can provide better control over reaction parameters, leading to more efficient and scalable production processes .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The sulfanylmethyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The piperidine ring can be reduced to form piperidines with different substituents using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other ester groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidines with different substituents.
Substitution: Various esters or functionalized piperidines.
Aplicaciones Científicas De Investigación
Tert-butyl (3S)-3-(sulfanylmethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is used in the production of fine chemicals and as a building block for various industrial processes.
Mecanismo De Acción
The mechanism of action of tert-butyl (3S)-3-(sulfanylmethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanylmethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The piperidine ring can interact with receptor sites, affecting signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate: Similar structure but with a hydroxymethyl group instead of a sulfanylmethyl group.
Tert-butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate: Similar structure but with an aminomethyl group instead of a sulfanylmethyl group.
Uniqueness
Tert-butyl (3S)-3-(sulfanylmethyl)piperidine-1-carboxylate is unique due to the presence of the sulfanylmethyl group, which imparts distinct chemical reactivity and biological activity. This group allows for specific interactions with thiol-reactive enzymes and proteins, making it a valuable compound in biochemical research and drug development.
Propiedades
Fórmula molecular |
C11H21NO2S |
|---|---|
Peso molecular |
231.36 g/mol |
Nombre IUPAC |
tert-butyl (3S)-3-(sulfanylmethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO2S/c1-11(2,3)14-10(13)12-6-4-5-9(7-12)8-15/h9,15H,4-8H2,1-3H3/t9-/m0/s1 |
Clave InChI |
CTGQIKIVZPEWJZ-VIFPVBQESA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)CS |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC(C1)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-((2-Nitrophenyl)sulfonyl)-3,7-diazabicyclo[4.2.0]octane](/img/structure/B15324120.png)
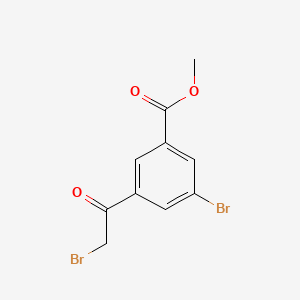
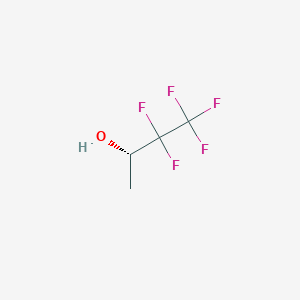

![6-fluoro-N-[(5-methylfuran-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B15324156.png)
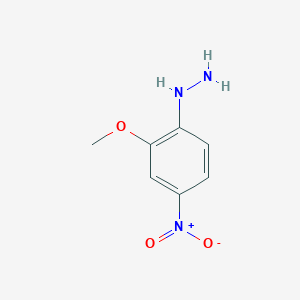

![methyl[2-(1H-pyrrol-2-yl)ethyl]amine](/img/structure/B15324171.png)
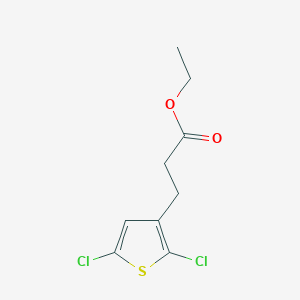
![1-(4-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine](/img/structure/B15324175.png)
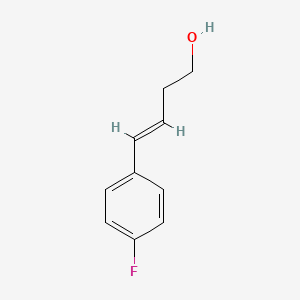


![methyl4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B15324201.png)
